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Introduction
Patellamide A is a cyclic octapeptide natural product first isolated in 1981 from the marine

tunicate Lissoclinum patella. It is now known to be produced by an endosymbiotic

cyanobacterium, Prochloron didemni. Patellamide A and its congeners exhibit a range of

biological activities, including cytotoxicity against various cancer cell lines, which has made

them attractive targets for total synthesis. The structure of Patellamide A is characterized by a

24-membered macrocycle containing two thiazole and two oxazoline heterocycles derived from

cysteine, threonine, and serine residues. The total synthesis of Patellamide A has been a

significant challenge, driving the development of new synthetic methodologies, particularly for

the construction of the heterocyclic moieties and the macrocyclization step. The initial proposed

structure of Patellamide A was revised based on synthetic efforts, highlighting the crucial role

of total synthesis in structure elucidation.[1][2]

This document provides a detailed overview of the methodologies employed in the total

synthesis of Patellamide A, with a focus on two prominent strategies. It includes detailed

experimental protocols for key transformations, quantitative data from representative

syntheses, and diagrams illustrating the synthetic logic and workflows.
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The total synthesis of Patellamide A hinges on a few key strategic considerations: the

construction of the thiazole and oxazoline rings, the assembly of the linear peptide precursor,

and the final macrocyclization. Two notable approaches that highlight different solutions to

these challenges are the Hamada and Shioiri synthesis and the more contemporary approach

by Salomon and Rich.

A general retrosynthetic analysis of Patellamide A is outlined below. The primary

disconnection is the macrocyclic amide bond, revealing a linear octapeptide precursor. This

linear precursor is further disconnected into smaller peptide fragments, often two tetrapeptides,

to facilitate a convergent synthesis. The thiazole and oxazoline heterocycles are envisioned to

be formed from their corresponding amino acid precursors (cysteine, threonine, and serine) at

an appropriate stage of the synthesis.
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Caption: Retrosynthetic analysis of Patellamide A.

Synthetic Strategy 1: The Hamada and Shioiri Approach
The pioneering total synthesis by Hamada and Shioiri was instrumental in correcting the initially

proposed structure of Patellamide A.[1] A key feature of their strategy was the early

introduction of the thiazole heterocycles and the use of more classical methods for peptide

coupling and cyclization. Their approach was noted for employing harsh conditions for the

formation of the oxazoline and thiazoline moieties.[3]

Synthetic Strategy 2: The Salomon and Rich Approach
A more recent synthesis by Salomon and Rich employed contemporary methods for the

formation of the oxazoline and thiazole rings under milder conditions.[3] This strategy featured

a convergent assembly of two tetrapeptide fragments and a late-stage formation of the
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oxazoline rings, followed by macrocyclization. This approach aimed to improve the efficiency

and yield of the overall synthesis.

Data Presentation
The following tables summarize the quantitative data for key steps in the total synthesis of

Patellamide A, primarily based on the Salomon and Rich methodology, which provides more

detailed recent data.

Table 1: Synthesis of Key Intermediates
Step

Intermedi
ate

Key
Reagents

Solvent Time (h) Temp (°C) Yield (%)

1

Thiazolyl

Tripeptide

(7)

Fmoc-

aThr(Trt)-

OH, HOBt,

HBTU,

DIEA

CH₂Cl₂ 12 RT 86

2

Linear

Octapeptid

e (11)

Tetrapeptid

e 5,

Tetrapeptid

e 6, HOBt,

HBTU,

DIEA

CH₂Cl₂ 12 RT 84

3

Diol

Precursor

(12)

2% TFA,

Thiophenol
CH₂Cl₂ 0.5 RT -

4

Linear

Precursor

(4)

Burgess

Reagent
THF 1 RT -

Yields are as reported in the literature; "-" indicates yield not explicitly stated for that step but is

part of a sequence.

Table 2: Final Steps to Patellamide A
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Step
Transfor
mation

Key
Reagents

Solvent Time (h) Temp (°C) Yield (%)

1

C-terminal

Deprotectio

n

Pd(PPh₃)₄,

PhSiH₃
CH₂Cl₂ 1 RT -

2

N-terminal

Deprotectio

n

20%

Piperidine/

DMF

DMF 0.5 RT -

3
Macrocycli

zation

PyBOP,

DMAP,

DIEA

CH₂Cl₂/DM

F
24 RT 55 (overall)

The 55% yield for the macrocyclization is reported as the overall yield for the final deprotection

and cyclization sequence.[3]

Experimental Protocols
The following protocols are based on the Salomon and Rich synthesis of Patellamide A and

represent a modern approach to this natural product.

Protocol 1: Synthesis of the Linear Octapeptide
Precursor
This protocol describes the coupling of two tetrapeptide fragments to form the linear

octapeptide.

Start:
Tetrapeptide Fragment 5
Tetrapeptide Fragment 6

Peptide Coupling:
HOBt, HBTU, DIEA

in CH₂Cl₂

Stir at RT
for 12 hours

Work-up:
Aqueous wash
and extraction

Purification:
Silica gel

chromatography

Product:
Linear Octapeptide (11)

(84% yield)

Click to download full resolution via product page

Caption: Workflow for the synthesis of the linear octapeptide.
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Methodology:

Preparation: To a solution of the carboxylic acid-containing tetrapeptide fragment (e.g., 5)

(1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere of argon are

added 1-hydroxybenzotriazole (HOBt) (1.2 equiv) and O-(Benzotriazol-1-yl)-N,N,N',N'-

tetramethyluronium hexafluorophosphate (HBTU) (1.2 equiv). The mixture is stirred at room

temperature for 15 minutes.

Coupling: The amine-containing tetrapeptide fragment (e.g., the deprotected form of 2) (1.1

equiv) and N,N-diisopropylethylamine (DIEA) (3.0 equiv) are added to the reaction mixture.

Reaction: The reaction is stirred at room temperature for 12 hours, and its progress is

monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, the reaction mixture is diluted with CH₂Cl₂ and washed

sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried

over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

Purification: The crude product is purified by silica gel column chromatography to afford the

pure linear octapeptide (11).

Protocol 2: Heterocyclization to Form Oxazoline Rings
This protocol details the formation of the oxazoline rings from the threonine and serine residues

using the Burgess reagent.

Methodology:

Deprotection: The trityl protecting groups on the hydroxyl functions of the threonine and

serine residues of the linear octapeptide (11) are removed by treatment with 2%

trifluoroacetic acid (TFA) in CH₂Cl₂ with thiophenol as a scavenger. The reaction is typically

complete within 30 minutes. The solvent is removed under reduced pressure.

Cyclodehydration: The resulting diol (12) is dissolved in anhydrous tetrahydrofuran (THF)

under an inert atmosphere. The Burgess reagent (methyl N-

(triethylammoniosulfonyl)carbamate) (2.0-3.0 equiv per hydroxyl group) is added in one

portion.
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Reaction: The reaction mixture is stirred at room temperature for 1 hour. The progress of the

reaction is monitored by TLC or LC-MS.

Work-up: The solvent is removed under reduced pressure, and the residue is partitioned

between ethyl acetate and water. The organic layer is washed with brine, dried over

anhydrous Na₂SO₄, filtered, and concentrated.

Purification: The crude product is purified by silica gel column chromatography to yield the

linear precursor (4) containing the two oxazoline rings.

Protocol 3: Macrocyclization to Patellamide A
This protocol describes the final deprotection and head-to-tail cyclization to yield Patellamide
A.

Start:
Linear Precursor (4)

C-terminal Deprotection:
Pd(PPh₃)₄, PhSiH₃

in CH₂Cl₂

N-terminal Deprotection:
20% Piperidine/DMF

Macrocyclization:
PyBOP, DMAP, DIEA

in CH₂Cl₂/DMF (high dilution)

Stir at RT
for 24 hours

Purification:
RP-HPLC

Product:
Patellamide A

(55% overall yield)

Click to download full resolution via product page

Caption: Workflow for the final macrocyclization to Patellamide A.

Methodology:

C-terminal Deprotection: The C-terminal allyl ester of the linear precursor (4) is cleaved using

tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 equiv) and phenylsilane (PhSiH₃)

(10 equiv) in anhydrous CH₂Cl₂. The reaction is stirred at room temperature for 1 hour.

N-terminal Deprotection: Following the removal of the C-terminal protecting group, the N-

terminal fluorenylmethyloxycarbonyl (Fmoc) group is removed by treatment with 20%

piperidine in N,N-dimethylformamide (DMF) for 30 minutes at room temperature. The solvent

is then removed under high vacuum.

Macrocyclization: The resulting amino-acid is dissolved in a large volume of a mixture of

CH₂Cl₂ and DMF to achieve high dilution conditions (typically 0.001 M). To this solution are
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added (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) (1.5

equiv), 4-dimethylaminopyridine (DMAP) (0.2 equiv), and DIEA (3.0 equiv).

Reaction: The reaction mixture is stirred at room temperature for 24 hours.

Work-up and Purification: The solvent is removed under reduced pressure, and the crude

product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to

afford Patellamide A.

Conclusion
The total synthesis of Patellamide A has evolved significantly since its initial accomplishment.

Modern synthetic strategies, such as the one developed by Salomon and Rich, utilize milder

and more efficient methods for the construction of the key heterocyclic and macrocyclic

structural motifs.[3] These advancements not only provide a reliable supply of Patellamide A
for further biological studies but also contribute valuable tools and strategies to the field of

complex peptide synthesis. The detailed protocols and data presented herein serve as a

practical guide for researchers in natural product synthesis, medicinal chemistry, and drug

development who are interested in this important class of marine natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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